3-((4,6-dimethylpyrimidin-2-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide
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Overview
Description
3-((4,6-dimethylpyrimidin-2-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide is a synthetic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound features a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, an oxy linkage to a pyrrolidine ring, and a phenethyl group attached to the carboxamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4,6-dimethylpyrimidin-2-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions.
Oxy Linkage Formation: The oxy linkage between the pyrimidine and pyrrolidine rings can be formed through nucleophilic substitution reactions, where the pyrimidine derivative reacts with a suitable pyrrolidine derivative.
Carboxamide Formation: The final step involves the formation of the carboxamide group by reacting the intermediate with phenethylamine under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-((4,6-dimethylpyrimidin-2-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carboxamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace certain substituents on the pyrimidine or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
3-((4,6-dimethylpyrimidin-2-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biology: It is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-((4,6-dimethylpyrimidin-2-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it could inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethylpyrimidine Derivatives: Compounds with similar pyrimidine structures but different substituents.
Pyrrolidine Carboxamides: Compounds with similar pyrrolidine and carboxamide moieties but different substituents on the pyrimidine ring.
Uniqueness
The uniqueness of 3-((4,6-dimethylpyrimidin-2-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-(4,6-dimethylpyrimidin-2-yl)oxy-N-(2-phenylethyl)pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-14-12-15(2)22-18(21-14)25-17-9-11-23(13-17)19(24)20-10-8-16-6-4-3-5-7-16/h3-7,12,17H,8-11,13H2,1-2H3,(H,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMHKMPINUPWEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)NCCC3=CC=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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